molecular formula C23H18ClN3O B3876300 N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide

Cat. No.: B3876300
M. Wt: 387.9 g/mol
InChI Key: XDNXKEBLXFRTMT-KGENOOAVSA-N
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Description

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include:

    Condensation Reaction: o-Phenylenediamine is condensed with formic acid or trimethyl orthoformate.

    Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.

    Substitution: The benzimidazole ring is then substituted with 4-chlorophenyl and 4-methylbenzamide groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Biological Studies: Employed in studying the interactions of benzimidazole derivatives with biological targets, including enzymes and receptors.

    Pharmaceuticals: Investigated for its potential use in treating various diseases, including infections and cancer.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Uniqueness

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 4-chlorophenyl and 4-methylbenzamide groups differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-15-6-10-17(11-7-15)23(28)27-21(14-16-8-12-18(24)13-9-16)22-25-19-4-2-3-5-20(19)26-22/h2-14H,1H3,(H,25,26)(H,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXKEBLXFRTMT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide
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N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide
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N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]-4-methylbenzamide
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